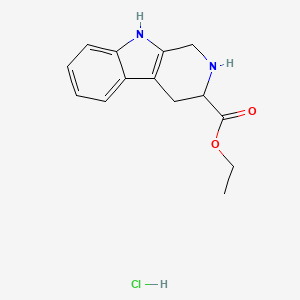

![molecular formula C9H10N2O2 B1310400 N-{4-[(羟基亚氨基)甲基]苯基}乙酰胺 CAS No. 5351-33-7](/img/structure/B1310400.png)

N-{4-[(羟基亚氨基)甲基]苯基}乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

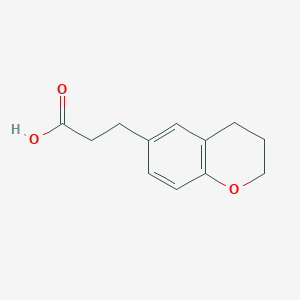

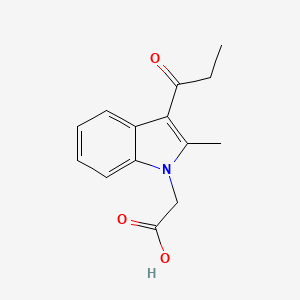

N-{4-[(hydroxyimino)methyl]phenyl}acetamide is a compound that is part of a broader class of acetamide derivatives. These compounds are characterized by the presence of an acetamide group attached to a phenyl ring, which can be further modified with various substituents. The specific structure of N-{4-[(hydroxyimino)methyl]phenyl}acetamide includes a hydroxyimino functional group, which is known to impart certain chemical properties such as the ability to form hydrogen bonds and participate in various chemical reactions .

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step procedures. For instance, the preparation of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide was achieved through a two-step process starting from diselanediyldianiline, followed by acetylation with acetic anhydride . Similarly, N-(4-hydroxyphenyl)acetamide, a compound closely related to the target molecule, can be synthesized via the reductive carbonylation of nitrobenzene using a Pd(II)-complex catalyst in acetic acid . These methods highlight the versatility of acetamide derivatives in terms of synthetic accessibility.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using techniques such as single-crystal X-ray diffraction. For example, the structure of a silylated derivative of N-(2-hydroxyphenyl)acetamide was confirmed by X-ray analysis . The crystal structure of these compounds can be stabilized by various noncovalent interactions, including hydrogen bonds and π-π interactions . Density functional theory (DFT) calculations are also employed to determine the stability and chemical reactivity of these compounds .

Chemical Reactions Analysis

Acetamide derivatives can participate in a variety of chemical reactions. For instance, silylated derivatives of N-(2-hydroxyphenyl)acetamide can undergo hydrolysis to form silanols or react with alcohols to transform into different silanes . The presence of the hydroxyimino group in N-{4-[(hydroxyimino)methyl]phenyl}acetamide suggests that it could also engage in similar reactions, such as condensation or addition reactions, due to the reactivity of the hydroxyimino moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of substituents on the phenyl ring can affect the compound's electron distribution, as seen in the case of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives, which exhibit considerable antioxidant activity . The crystal packing and stability of these compounds are often determined by a combination of dispersive forces and hydrogen bonding, as indicated by Hirshfeld surface analysis and 3D energy framework approaches .

科学研究应用

合成和抗氧化特性

一项研究重点合成新型 N-(取代苯基)-2-(3-(羟基亚氨基)甲基)-1H-吲哚-1-基)乙酰胺衍生物,以评估它们的抗氧化活性。这些通过缩合反应制备的化合物在铁还原抗氧化能力 (FRAP) 和 1,1-二苯基-2-苦基肼 (DPPH) 测定中均表现出相当大的抗氧化活性,可与标准品相媲美。值得注意的是,在苯环上特定位置连接卤素的化合物显示出显着的活性,表明它们作为新型抗氧化剂的潜力 (戈皮 & 达纳拉朱,2020)。

化学合成和表征

另一项研究工作通过一系列涉及 N-甲基苯胺和氯乙酰氯的化学反应,合成了 2-羟基-N-甲基-N-苯基-乙酰胺。该研究详细介绍了合成过程,并使用红外 (IR) 和质谱 (MS) 对化合物进行了表征,突出了这些方法在生产和分析 N-苯基乙酰胺衍生物方面的潜力 (仲成 & 万银,2002)。

DNA和蛋白质结合研究

对 N-(4-羟基-3-(吗啉代(苯基)甲基)苯基)乙酰胺衍生物的研究探索了它们的 DNA 和蛋白质结合相互作用。这些化合物分别通过嵌入和静态猝灭机制证明了与小牛胸腺 DNA 和牛血清白蛋白 (BSA) 相互作用的能力,表明在生物化学和药理学中的潜在应用 (拉吉,2020)。

抗癌活性

一项针对 5-甲基-4-苯基噻唑衍生物(包括 N-(5-甲基-4-苯基噻唑-2-基)-2-(取代硫代)乙酰胺)的研究调查了它们的抗癌活性。其中,某些化合物对人肺腺癌细胞表现出高选择性和强效活性,对小鼠胚细胞系的影响最小,展示了它们作为抗癌剂的潜力 (埃夫伦等人,2019)。

降解有毒有机磷酸盐

肟 2-(羟基亚氨基)-N-苯基-乙酰胺在有机磷酸盐的去磷酸化反应中表现出显着的速率增强,为有毒化合物的降解提供了一种新方法。这项研究表明此类肟在中和有机磷酸盐污染物的环境和生化应用中具有潜在用途 (曼弗雷迪等人,2016)。

属性

IUPAC Name |

N-[4-[(E)-hydroxyiminomethyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-7(12)11-9-4-2-8(3-5-9)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGJLXKFWSTIKP-UXBLZVDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(hydroxyimino)methyl]phenyl}acetamide | |

CAS RN |

5351-33-7 |

Source

|

| Record name | NSC657 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

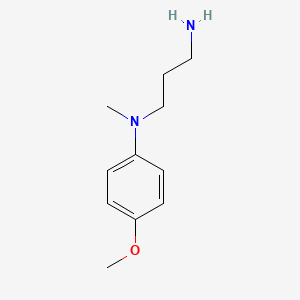

![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)

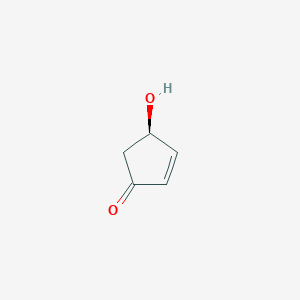

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)

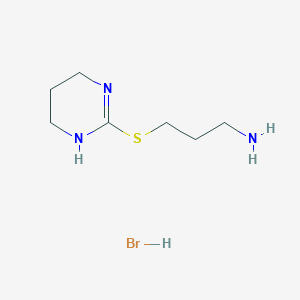

![4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1310350.png)

![[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride](/img/structure/B1310352.png)

![4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride](/img/structure/B1310357.png)